molecular formula C6H10Br2O2 B1353536 Methyl 2,5-dibromopentanoate CAS No. 50995-48-7

Methyl 2,5-dibromopentanoate

Cat. No.: B1353536
CAS No.: 50995-48-7
M. Wt: 273.95 g/mol
InChI Key: YVHCGWPKBSEBTH-UHFFFAOYSA-N
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Description

Methyl 2,5-dibromopentanoate is an organic compound with the molecular formula C₆H₁₀Br₂O₂. It is a brominated ester, commonly used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of bromine atoms, making it a valuable intermediate in organic synthesis.

Mechanism of Action

Mode of Action

The mode of action of Methyl 2,5-dibromopentanoate is currently unknown due to the lack of research in this area . The compound’s interactions with its potential targets and the resulting changes at the molecular level are subjects of ongoing investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-dibromopentanoate can be synthesized through the bromination of methyl pentanoate. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the pentanoate chain.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dibromopentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH⁻), amine (NH₂), or alkoxide (RO⁻) ions.

    Reduction Reactions: The compound can be reduced to form methyl pentanoate or other derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products

    Substitution: Formation of methyl 2-hydroxy-5-bromopentanoate or methyl 2,5-diaminopentanoate.

    Reduction: Formation of methyl pentanoate.

    Elimination: Formation of 2-pentene or 3-pentene.

Scientific Research Applications

Methyl 2,5-dibromopentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving brominated compounds.

    Medicine: Investigated for its potential use in the development of brominated drugs with antimicrobial and anticancer properties.

    Industry: Utilized in the production of flame retardants, plasticizers, and other brominated materials.

Comparison with Similar Compounds

Methyl 2,5-dibromopentanoate can be compared with other brominated esters such as:

    Methyl 2-bromopentanoate: Similar structure but with only one bromine atom, leading to different reactivity and applications.

    Methyl 3,5-dibromopentanoate: Bromination at different positions, affecting the compound’s chemical behavior and uses.

    Methyl 2,4-dibromopentanoate: Another positional isomer with distinct properties and applications.

The uniqueness of this compound lies in its specific bromination pattern, which imparts unique reactivity and makes it suitable for particular synthetic and industrial applications.

Properties

IUPAC Name

methyl 2,5-dibromopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2O2/c1-10-6(9)5(8)3-2-4-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHCGWPKBSEBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448166
Record name Methyl 2,5-dibromopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50995-48-7
Record name Methyl 2,5-dibromopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2,5-dibromopentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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